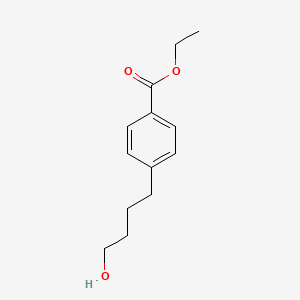
1-(4-Biphenylyl)-2-propyn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Biphenylyl)-2-propyn-1-ol is an organic compound characterized by a biphenyl group attached to a propynyl alcohol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Biphenylyl)-2-propyn-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-bromobiphenyl with propargyl alcohol in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, with the use of a base such as potassium carbonate to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of this compound often involves large-scale coupling reactions using similar methodologies as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Biphenylyl)-2-propyn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond can be reduced to form a saturated or partially saturated compound.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Formation of 1-(4-biphenylyl)-2-propyn-1-one.
Reduction: Formation of 1-(4-biphenylyl)-2-propen-1-ol or 1-(4-biphenylyl)-2-propyl-1-ol.
Substitution: Various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Biphenylyl)-2-propyn-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and polymers.
Wirkmechanismus
The mechanism by which 1-(4-Biphenylyl)-2-propyn-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The biphenyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the propynyl alcohol moiety can participate in hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
1-(4-Biphenylyl)-2-phenylethylamine: Known for its antispasmodic and cardiovascular activities.
2-(4-Biphenylyl)propanoic acid: Investigated for its potential therapeutic applications.
Uniqueness: 1-(4-Biphenylyl)-2-propyn-1-ol is unique due to its combination of a biphenyl group and a propynyl alcohol moiety, which imparts distinct chemical reactivity and potential for diverse applications. Its structural features allow for versatile modifications and functionalizations, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C15H12O |
|---|---|
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
1-(4-phenylphenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C15H12O/c1-2-15(16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h1,3-11,15-16H |
InChI-Schlüssel |
SMNBUSQNMDEOBE-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(C1=CC=C(C=C1)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



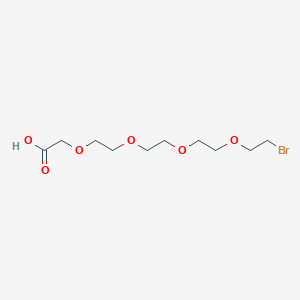
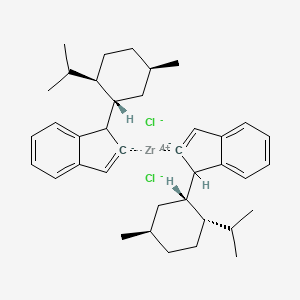
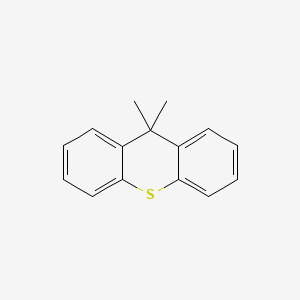



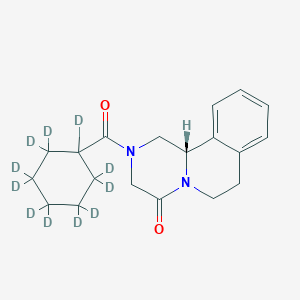
![nonyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B11928008.png)
![3H,3'H-5,5'-Bibenzo[d][1,2,3]triazole](/img/structure/B11928014.png)
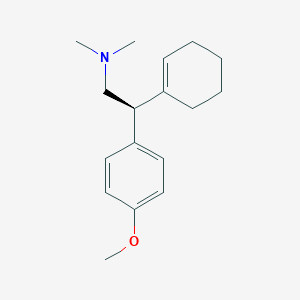

![5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B11928060.png)
